tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate
Description
tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate: is an organic compound with the molecular formula C14H21NO3 It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a methyl group attached to a benzyl moiety
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-6-11(8-12(16)7-10)9-15(5)13(17)18-14(2,3)4/h6-8,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVGXJWHGVTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate typically involves the reaction of 3-hydroxy-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-methylbenzylamine or 3-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It serves as a model compound for investigating the metabolism and toxicity of carbamates.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active molecules. It is explored for its potential use in developing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of its use.
Comparison with Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Comparison: tert-Butyl 3-hydroxy-5-methylbenzyl(methyl)carbamate is unique due to the presence of the hydroxy and methyl groups on the benzyl moiety, which can influence its reactivity and interactions with biological targets. Compared to other carbamates, it offers distinct advantages in terms of stability and ease of removal as a protecting group in synthetic applications.
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